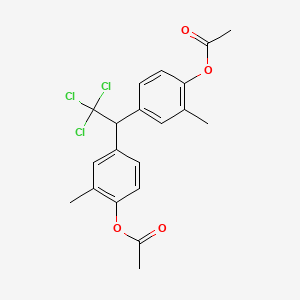
(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: is a synthetic organic compound It is characterized by its complex structure, which includes acetic acid, a phenyl ester, and a trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid, phenol derivatives, and trichloroethyl compounds.
Esterification: The esterification reaction involves the reaction of acetic acid with a phenol derivative in the presence of an acid catalyst to form the phenyl ester.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenyl esters and trichloroethyl derivatives.
Propiedades
Fórmula molecular |
C20H19Cl3O4 |
|---|---|
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
[4-[1-(4-acetyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C20H19Cl3O4/c1-11-9-15(5-7-17(11)26-13(3)24)19(20(21,22)23)16-6-8-18(12(2)10-16)27-14(4)25/h5-10,19H,1-4H3 |
Clave InChI |
HKBQBOAUXUGXOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C)C)C(Cl)(Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970659.png)
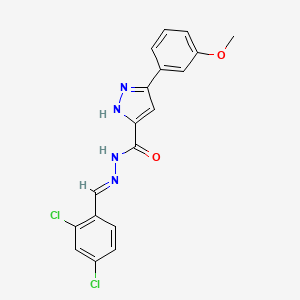
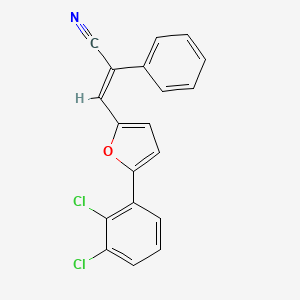
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11970669.png)
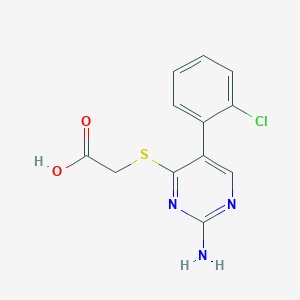
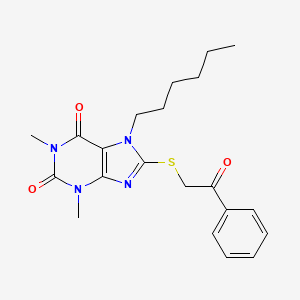
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)

![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B11970718.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)
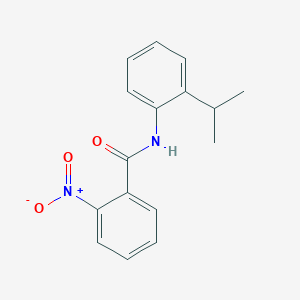

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
